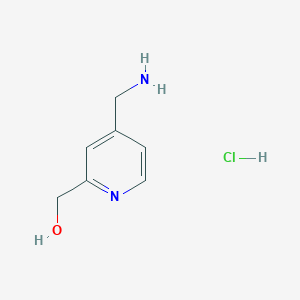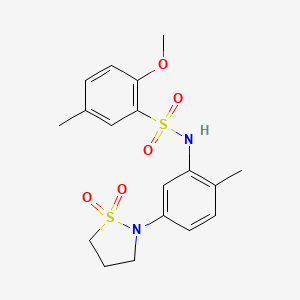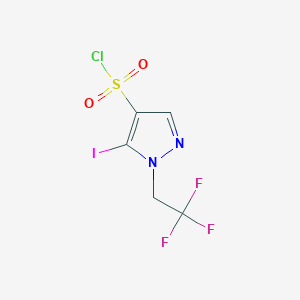![molecular formula C15H15N5O3S B2785183 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034412-30-9](/img/structure/B2785183.png)
3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a phenylsulfonyl group, a pyrrolidine ring, and an oxadiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenylsulfonyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole derivative. Finally, the oxadiazole ring is formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
化学反应分析
Types of Reactions
3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.
科学研究应用
3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Industry: The compound is explored for its use in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
4-(1H-pyrazol-1-yl)phenylsulfonyl derivatives: These compounds share the pyrazole and phenylsulfonyl groups but differ in other structural elements.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, used in medicinal chemistry.
Oxadiazole derivatives: Molecules containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is unique due to its combination of multiple functional groups, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural complexity and versatility make it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAPVLSFSNBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2785102.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2785104.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)

![1-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2785109.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2785110.png)

![N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2785115.png)


![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
